
Heptyl selenocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptyl selenocyanate is an organic compound containing selenium, characterized by the presence of a heptyl group attached to a selenocyanate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptyl selenocyanate can be synthesized through several methods. One common approach involves the reaction of heptyl halides with potassium selenocyanate. The reaction typically proceeds under mild conditions, often in the presence of a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The general reaction is as follows:
C7H15X+KSeCN→C7H15SeCN+KX
where ( \text{X} ) represents a halogen atom (e.g., chlorine, bromine).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Heptyl selenocyanate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form seleninic acids or selenoxides.
Reduction: Reduction reactions can convert this compound to selenols or diselenides.
Substitution: Nucleophilic substitution reactions can replace the selenocyanate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Seleninic acids, selenoxides.
Reduction: Selenols, diselenides.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other selenium-containing compounds.
Biology: Investigated for its potential as an antioxidant and its role in redox biology.
Medicine: Explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which heptyl selenocyanate exerts its effects, particularly its anticancer activity, involves several pathways:
Redox Modulation: this compound can modulate redox homeostasis within cells, leading to oxidative stress in cancer cells.
Apoptosis Induction: It can induce apoptosis through the activation of caspases and the mitochondrial pathway.
Molecular Targets: Targets include selenoproteins and enzymes involved in redox regulation, such as glutathione peroxidases and thioredoxin reductases.
Comparaison Avec Des Composés Similaires
- Benzyl selenocyanate: Known for its anticancer properties.
- Phenyl selenocyanate: Used in organic synthesis and materials science.
- Methyl selenocyanate: Studied for its biological activity and potential therapeutic applications.
Propriétés
Numéro CAS |
220719-20-0 |
|---|---|
Formule moléculaire |
C8H15NSe |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
heptyl selenocyanate |
InChI |
InChI=1S/C8H15NSe/c1-2-3-4-5-6-7-10-8-9/h2-7H2,1H3 |
Clé InChI |
CTZWWEMIPXYYRA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC[Se]C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


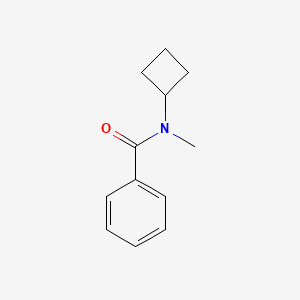

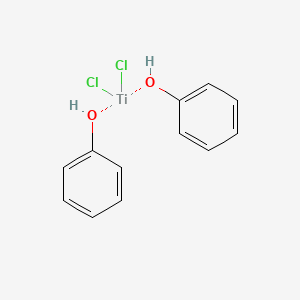

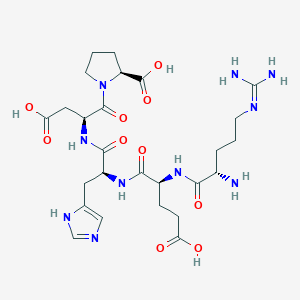
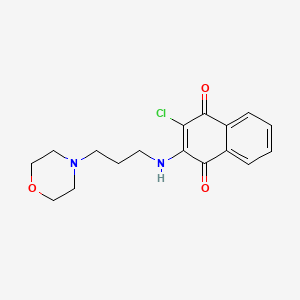
![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)
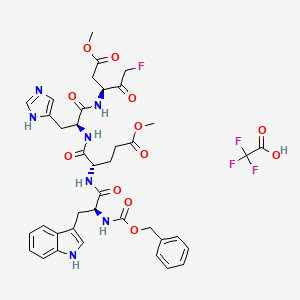
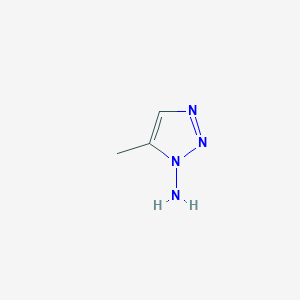
![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)
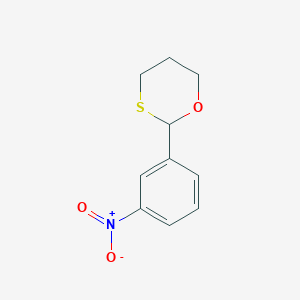
![[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)
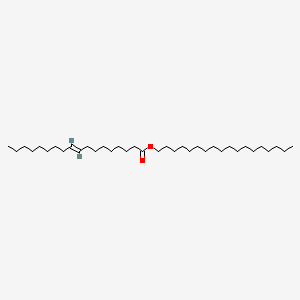
![4H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B13817818.png)
